molecular formula C10H8N2O2 B3317433 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde CAS No. 959615-71-5

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde

Cat. No.: B3317433
CAS No.: 959615-71-5
M. Wt: 188.18 g/mol
InChI Key: DZIUIHOIGRTRHG-UHFFFAOYSA-N
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Description

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde typically involves the condensation of appropriate precursors under specific conditions. One possible route could involve the reaction of a naphthyridine derivative with an aldehyde under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetic acid.

    Reduction: Formation of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-1,8-naphthyridin-1(2H)-yl)acetaldehyde
  • 2-(2-oxo-1,6-naphthyridin-1(2H)-yl)acetaldehyde
  • 2-(2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde

Uniqueness

2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and applications.

Properties

IUPAC Name

2-(2-oxo-1,7-naphthyridin-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-6-5-12-9-7-11-4-3-8(9)1-2-10(12)14/h1-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIUIHOIGRTRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C2=C1C=CN=C2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3.1 g of 1-(1,3-dioxolan-2-ylmethyl)-1,7-naphthyridin-2(1H)-one, 30 mL of an 80% aqueous trifluoroacetic acid solution was added, and the mixture was stirred at 70 to 80° C. for 2 hours. The reaction mixture was cooled to room temperature, then 30 mL of an 80% aqueous trifluoroacetic acid solution was added thereto, the mixture was stirred at 70 to 80° C. for 3 hours 30 minutes, and the temperature was increased to 75 to 85° C. and the mixture was stirred for 2 hours. Thereto was further added 30 mL of an 80% aqueous trifluoroacetic acid solution, and the mixture was stirred at 80 to 90° C. for 2 hours 30 minutes. The reaction mixture was cooled to room temperature, and then left overnight. The solvent was distilled off under reduced pressure, and the resultant residue was charged with chloroform and water and adjusted to pH 10.4 with a 20% aqueous sodium hydroxide solution. Sodium chloride was added thereto, the organic layer was separated, and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 2.5 g of (2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde as a yellow oily substance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 2
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 3
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 4
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 5
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Reactant of Route 6
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde

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